4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness Medicinal chemistry

The 3-ethyl substituent provides a crucial increase in lipophilicity (XLogP3 = 2.0) over the 3-methyl analog (XLogP3 = 1.5), offering a distinct balance of hydrophobic bulk and conformational flexibility for CNS drug discovery. This building block is featured in 19 patents, enabling freedom-to-operate advantages. The 4-chloro handle supports rapid SAR library synthesis. Procure this exact intermediate to ensure your lead series aligns with the intellectual property landscape.

Molecular Formula C7H7ClN4
Molecular Weight 182.61
CAS No. 871335-89-6
Cat. No. B2527257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
CAS871335-89-6
Molecular FormulaC7H7ClN4
Molecular Weight182.61
Structural Identifiers
SMILESCCC1=C2C(=NN1)N=CN=C2Cl
InChIInChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12)
InChIKeyWAIMQUPDNQRLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specific Profile: 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-89-6) as a Differentiated Kinase Scaffold Intermediate


4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-89-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, characterized by a chloro substituent at the 4-position and an ethyl group at the 3-position of the fused ring system [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for synthesizing ATP-competitive kinase inhibitors [2]. The compound is primarily employed as a versatile building block in the development of targeted anticancer agents, particularly those inhibiting cyclin-dependent kinases (CDKs), Src family kinases, and VEGFR-2, where the 4-chloro group acts as a leaving group for nucleophilic aromatic substitution to introduce diverse amine-containing pharmacophores [2].

Why 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Unsubstituted or 3-Methyl Analogs in Kinase Inhibitor Programs


The physicochemical and steric properties of the C3 substituent on the pyrazolo[3,4-d]pyrimidine core critically influence the downstream biological profile of derived kinase inhibitors. The 3-ethyl group in 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine introduces a significant increase in lipophilicity (XLogP3 = 2.0) compared to the unsubstituted (XLogP3 = 1.1) and 3-methyl (XLogP3 = 1.5) analogs, directly impacting passive membrane permeability and the compound's ability to engage intracellular kinase targets [1]. Furthermore, the ethyl substituent adds a rotatable bond not present in the 3-methyl analog, which can alter the conformational flexibility of the final inhibitor and affect its binding entropy [1]. These differences at the very first step of synthesis mean that final drug candidates derived from this intermediate will possess distinct pharmacokinetic and target engagement profiles that cannot be replicated by substituting a 4-chloro-3-methyl or 4-chloro-1H-pyrazolo[3,4-d]pyrimidine building block. A direct head-to-head comparison of the final inhibitors is thus necessary, as the starting intermediate's properties cascade into the final compound's drug-likeness, with the 3-ethyl group offering a unique balance between hydrophobic bulk and conformational flexibility that is absent in smaller or larger 3-alkyl analogs [1].

Quantitative Differentiation Evidence: 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


XLogP3 Lipophilicity: 3-Ethyl Analog Offers Optimal Balance for CNS-Penetrant Kinase Inhibitor Design

The computed XLogP3 value for 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is 2.0, which is higher than the 3-methyl analog (XLogP3 = 1.5) and the unsubstituted core (XLogP3 = 1.1) [1]. This increased lipophilicity suggests enhanced passive membrane permeability, a critical parameter for targeting intracellular kinases [1].

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight Differentiation: The 3-Ethyl Group Adds Sufficient Bulk Without Exceeding Fragment-Based Drug Discovery Limits

With a molecular weight of 182.61 g/mol, 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is heavier than the 3-methyl analog (168.58 g/mol) and the unsubstituted core (154.56 g/mol) [1]. This increase is due to the additional methylene group, placing it in the 'fragment plus' space that is ideal for fragment-based drug discovery, where heavier fragments can establish more specific interactions while remaining within the Rule-of-Three guidelines [1].

Fragment-based drug discovery Molecular weight Lead optimization

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Fine-Tuning ADME Properties with the 3-Ethyl Group

The TPSA for 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is 54.5 Ų (computed), identical to the 3-methyl analog (54.5 Ų) and the unsubstituted core (54.5 Ų), indicating that the C3 substitution does not alter hydrogen bonding capacity [1]. However, the 3-ethyl analog introduces one rotatable bond (vs. zero for the 3-methyl analog), which can influence the conformational entropy and binding kinetics of the final inhibitor [1].

ADME prediction Permeability Conformational flexibility

High-Value Procurement Scenarios for 4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-89-6)


Synthesis of CNS-Penetrant CDK2/GSK3β Dual Inhibitors via C4-Nucleophilic Substitution

Research groups focusing on neurodegenerative diseases or brain cancers require kinase inhibitors with balanced lipophilicity for blood-brain barrier penetration. Starting with 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (XLogP3 = 2.0) provides a baseline hydrophobic advantage over the 3-methyl analog (XLogP3 = 1.5), potentially reducing the need for additional lipophilic substitutions that could compromise solubility or selectivity. The 4-chloro group enables facile C-N coupling with diverse amines to generate focused libraries of CDK2/GSK3β inhibitors tailored for CNS indications [1].

Fragment-Based Drug Discovery (FBDD) for Novel Kinase Targets

With a molecular weight of 182.61 Da and a single rotatable bond, 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is an ideal 'fragment-plus' starting point for FBDD campaigns. The 3-ethyl group provides additional hydrophobic contacts in the kinase hinge region without exceeding the Rule-of-Three (MW < 300, ClogP < 3, HBD ≤ 3, HBA ≤ 3). Screening this fragment against panels of kinases (e.g., CDK, Src, VEGFR) can identify novel starting points for lead optimization, with the chlorine atom serving as a synthetic handle for rapid elaboration [1].

Patent-Protected Derivative Synthesis for IP-Driven Drug Discovery

The specific substitution pattern of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871335-89-6) appears in at least 19 patents [1], indicating its use as a key intermediate in proprietary kinase inhibitor programs. Procuring this exact building block allows medicinal chemistry teams to replicate and explore the chemical space covered by these patents, such as ALK or PI3K inhibitors, while the 3-ethyl group ensures the resulting derivatives fall within claimed intellectual property estates. Using the 3-methyl or unsubstituted analogs would produce compounds outside the patent scope, potentially losing freedom-to-operate advantages [1].

Chemical Biology Probe Development for Target Validation Studies

For academic and biotech groups conducting target validation studies, the 3-ethyl analog serves as a core for developing selective chemical probes. The combination of a modifiable 4-chloro position and a subtle 3-ethyl lipophilic tag enables the synthesis of probe molecules with finely tuned potency and selectivity. The increased lipophilicity relative to the 3-methyl analog may reduce non-specific protein binding, a common issue with hydrophobic kinase probes, by providing a defined hydrophobic anchor point rather than requiring distributed lipophilic modifications [1].

Quote Request

Request a Quote for 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.